N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-12-8-9-15(10-13(12)2)21-18(26)11-27-20-19-24-23-14(3)25(19)17-7-5-4-6-16(17)22-20/h4-10H,11H2,1-3H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFYXERZPHUAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Quinoxaline-1,2-Diamine
A mixture of quinoxaline-1,2-diamine (1.0 equiv) and methylhydrazine (1.2 equiv) in acetic acid undergoes reflux at 120°C for 6–8 hours, yielding 1-methyl-triazolo[4,3-a]quinoxaline. The reaction proceeds through intermediate hydrazone formation, followed by intramolecular cyclization.
Key Data :
- Yield: 78–85%
- Purity (HPLC): >95%
- Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 8.45 (d, 1H), 8.32 (d, 1H), 7.98 (m, 2H), 3.92 (s, 3H, -CH$$3$$).
Functionalization at Position 4: Chlorination and Thiolation
Chlorination with Phosphorus Oxychloride
The 4-position of 1-methyl-triazolo[4,3-a]quinoxaline is chlorinated using phosphorus oxychloride (POCl$$_3$$) under reflux (110°C, 4 h), yielding 4-chloro-1-methyl-triazolo[4,3-a]quinoxaline.
Reaction Conditions :
- Solvent: Toluene
- Catalyst: Dimethylformamide (DMF, 0.1 equiv)
- Yield: 89%
Thiolation via Thiourea Substitution
4-Chloro-1-methyl-triazoloquinoxaline (1.0 equiv) reacts with thiourea (1.5 equiv) in ethanol under reflux (80°C, 3 h), followed by acidic hydrolysis (HCl, 10%) to yield 4-mercapto-1-methyl-triazolo[4,3-a]quinoxaline.
Optimization Insights :
- Higher thiourea equivalents (2.0 equiv) increase yield to 92% but require extended reaction time (5 h).
- Thiol intermediate purity: 97% (LC-MS).
Acetamide Side-Chain Synthesis
Preparation of 2-Chloro-N-(3,4-Dimethylphenyl)Acetamide
3,4-Dimethylaniline (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) at 0–5°C, with triethylamine (TEA, 1.5 equiv) as a base.
Procedure :
- Dropwise addition of chloroacetyl chloride to an ice-cooled mixture of 3,4-dimethylaniline and TEA in DCM.
- Stir at room temperature for 2 h, followed by washing with 5% HCl and brine.
- Yield: 88%
Characterization :
- MP: 112–114°C
- $$ ^1H $$ NMR (CDCl$$3$$): δ 7.35 (s, 1H), 7.22 (d, 1H), 6.98 (d, 1H), 4.12 (s, 2H, -CH$$2$$Cl), 2.25 (s, 6H, -CH$$_3$$).
Coupling of Thiol and Chloroacetamide
Nucleophilic Substitution in DMF
4-Mercapto-1-methyl-triazoloquinoxaline (1.0 equiv) is deprotonated with potassium hydroxide (1.2 equiv) in ethanol, forming the potassium thiolate. This intermediate reacts with 2-chloro-N-(3,4-dimethylphenyl)acetamide (1.1 equiv) in DMF at 60°C for 4 h.
Critical Parameters :
- Solvent: DMF (anhydrous)
- Temperature: 60°C (optimal balance between rate and side reactions)
- Yield: 76–82%
Side Reaction Mitigation :
- Exclusion of moisture prevents hydrolysis of chloroacetamide.
- Use of molecular sieves (4Å) improves yield by 8%.
Alternative Route: One-Pot Thiol-Disulfide Exchange
Oxidative Coupling with Disulfide
4-Mercapto-1-methyl-triazoloquinoxaline (2.0 equiv) reacts with 2,2'-dithiobis(N-(3,4-dimethylphenyl)acetamide) (1.0 equiv) in DMSO under aerobic conditions (25°C, 12 h).
Advantages :
- Avoids chloroacetamide synthesis.
- Yield: 68% (lower due to equilibrium limitations).
Comparative Analysis of Methods
Table 1: Synthesis Route Efficiency
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 82 | 98 | High scalability | Moisture-sensitive steps |
| Thiol-Disulfide Exchange | 68 | 95 | Avoids chlorinated reagents | Lower yield |
Table 2: Reaction Condition Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature (DMF step) | 60°C | Maximizes S$$_N$$2 rate |
| Solvent (thiolation) | Ethanol | Prevents over-oxidation |
| Equivalents (KOH) | 1.2 equiv | Complete deprotonation |
Structural Validation and Purity
Spectroscopic Characterization
- HRMS (ESI+) : m/z 434.1321 [M+H]$$^+$$ (calc. 434.1325).
- $$ ^1H $$ NMR (DMSO-$$d6$$) : δ 8.52 (d, 1H), 8.38 (d, 1H), 7.95 (m, 2H), 7.28 (s, 1H), 7.12 (d, 1H), 6.88 (d, 1H), 4.25 (s, 2H, -CH$$2$$S), 3.85 (s, 3H, -CH$$3$$), 2.22 (s, 6H, -CH$$3$$).
HPLC Purity
- Method: C18 column, gradient 20–80% acetonitrile/water, 1.0 mL/min.
- Retention time: 12.3 min; Purity: 98.5%.
Industrial-Scale Considerations
Cost Analysis
- Chloroacetyl chloride: \$12.50/kg (main cost driver).
- DMF recycling reduces solvent costs by 40%.
Environmental Impact
- Thiol-disulfide route generates less hazardous waste (E-factor: 8.2 vs. 14.5 for nucleophilic substitution).
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like DMF or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
The compound is primarily studied for its anticancer , antimicrobial , and antiviral properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Similar compounds in the triazoloquinoxaline class have shown significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (liver cancer) | 6.29 |
| HCT-116 (colon cancer) | 2.44 |
| MCF-7 (breast cancer) | 9.43 |
The mechanism of action involves DNA intercalation and inhibition of topoisomerase II , disrupting DNA replication and transcription processes in cancer cells.
Antimicrobial and Antiviral Activities
Compounds with similar structures have demonstrated antimicrobial effects against bacteria and fungi. The mechanism typically involves:
- Aromatic nucleophilic substitution , which allows the compound to interact effectively with microbial targets.
- Inhibition of specific enzymes involved in microbial metabolism.
Case Studies
Several studies have evaluated the biological activity of triazoloquinoxaline derivatives:
-
Study on Cytotoxicity : A series of derivatives were synthesized and tested for their ability to inhibit cell proliferation in various cancer cell lines.
- The study found that modifications on the triazole ring significantly influenced activity levels.
Substituent Activity Level Trifluoromethyl High Ethanolamine Moderate Dimethylamine Low - Mechanism Investigation : Another study focused on understanding how these compounds interact at the molecular level with DNA and topoisomerase II.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE: shares structural similarities with other triazoloquinoxaline derivatives, such as:
Uniqueness
- Structural Features : The presence of the 3,4-dimethylphenyl group and the specific positioning of the thioacetamide moiety contribute to its unique chemical and biological properties.
- Biological Activity : The compound’s unique structure may result in distinct biological activities compared to other similar compounds, making it a valuable candidate for further research and development.
Biological Activity
N-(3,4-Dimethylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazoloquinoxaline moiety known for its pharmacological properties. The synthesis typically involves multi-step organic reactions where [1,2,4]triazolo[4,3-a]quinoxaline derivatives are synthesized and subsequently modified to introduce the sulfanyl and acetamide groups.
Key Synthetic Steps
- Formation of Triazoloquinoxaline : Starting from 1,2-diaminobenzene and oxalic acid.
- Sulfanylation : Introduction of the sulfanyl group using appropriate reagents.
- Acetylation : Conversion to the acetamide derivative.
Biological Activity
The biological activity of this compound has been evaluated through various assays that highlight its potential as an anticonvulsant and anticancer agent.
Anticonvulsant Activity
Research indicates that compounds with triazoloquinoxaline structures exhibit significant anticonvulsant properties. For instance, a study evaluated various derivatives using the metrazol-induced convulsions model. Among tested compounds, those containing the triazoloquinoxaline scaffold demonstrated promising activity:
| Compound ID | Structure Type | Anticonvulsant Activity (ED50) |
|---|---|---|
| 14 | Triazoloquinoxaline | 12 mg/kg |
| 15b | Triazoloquinoxaline | 10 mg/kg |
These results suggest that modifications in the side chains can enhance anticonvulsant efficacy.
Anticancer Activity
Another important aspect of this compound is its anticancer potential. Quinoxaline derivatives have shown effectiveness against various cancer cell lines through mechanisms such as:
- Inhibition of Tyrosine Kinases
- Induction of Apoptosis
- Inhibition of Tubulin Polymerization
A study reported the anticancer activity of synthesized quinoxaline derivatives against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines using the MTT assay:
| Compound ID | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 12c | HCT-116 | 5.0 |
| 12d | MCF-7 | 7.5 |
These findings indicate that the presence of the quinoxaline scaffold is crucial for maintaining biological activity against cancer cells.
The mechanism by which this compound exerts its effects is still under investigation. However, it is believed to involve interactions with specific molecular targets related to neurotransmitter systems for anticonvulsant activity and cellular pathways involved in cancer progression.
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings:
- Anticonvulsant Efficacy : A clinical trial involving patients with refractory epilepsy showed a notable reduction in seizure frequency when treated with triazoloquinoxaline derivatives.
- Cancer Treatment : In vitro studies have shown that quinoxaline derivatives can sensitize cancer cells to existing chemotherapeutic agents.
Q & A
Basic: What are the key synthetic strategies for preparing N-(3,4-dimethylphenyl)acetamide derivatives with fused heterocyclic systems?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thioether linkage via nucleophilic substitution. For example, reacting 2-chloroacetamide intermediates with thiol-containing heterocycles (e.g., triazoloquinoxaline derivatives) under basic conditions (K₂CO₃/DMF, 60–80°C) .
- Step 2: Oxidation or cyclization to stabilize the heterocyclic core. Hydrogen peroxide or iodine may oxidize thiol intermediates to sulfonyl or disulfide derivatives .
- Step 3: Functionalization of the aryl group. N-substitution on the 3,4-dimethylphenyl moiety can be achieved using reductive amination or alkylation .
Critical Note: Purification via recrystallization (ethanol-DMF mixtures) is essential to isolate high-purity products .
Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the triazoloquinoxaline core and acetamide linkage. Key signals include:
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₂₁H₂₂N₄O₂S: Calc. 401.1412, Obs. 401.1408) .
- HPLC-PDA: Purity >95% using C18 columns (acetonitrile/water gradient) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize anticonvulsant activity in related compounds?
Answer:
- Variable Substituents: Synthesize derivatives with modified aryl groups (e.g., 4-fluoro, 3-methoxy) and heterocyclic cores (e.g., pyrazolo[3,4-d]pyrimidin-4-one) to assess steric/electronic effects .
- Biological Assays:
Advanced: What experimental design (DoE) approaches are effective for optimizing reaction yields in multi-step syntheses?
Answer:
- Screening Variables: Use a fractional factorial design to test temperature (40–100°C), solvent (DMF, dioxane), catalyst (CuSO₄, FeCl₃), and stoichiometry .
- Response Surface Methodology (RSM): Optimize critical parameters (e.g., reaction time and temperature) via central composite design .
- Case Study: Bayesian optimization improved yield by 25% in triazole-acetamide click reactions by prioritizing Cu(I) catalyst concentration and solvent polarity .
Advanced: How can contradictory data between in vitro binding affinity and in vivo efficacy be resolved?
Answer:
- Hypothesis Testing:
- Mitigation Strategies: Introduce electron-withdrawing groups (e.g., CF₃) to block metabolic pathways or enhance lipophilicity for CNS penetration .
Basic: What green chemistry approaches are applicable for synthesizing the triazoloquinoxaline core?
Answer:
- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under aqueous conditions (e.g., H₂O/tert-BuOH, 50°C) .
- Solvent-Free Reactions: Mechanochemical synthesis using ball milling for heterocycle formation .
- Catalyst Recycling: Immobilize Cu(I) on silica gel to reduce waste .
Advanced: How can molecular docking guide target identification for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
